3,3-Difluoro-4-(4-fluorobenzyl)piperidine hydrochloride
CAS No.:
Cat. No.: VC15855557
Molecular Formula: C12H15ClF3N
Molecular Weight: 265.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClF3N |
|---|---|
| Molecular Weight | 265.70 g/mol |
| IUPAC Name | 3,3-difluoro-4-[(4-fluorophenyl)methyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H14F3N.ClH/c13-11-3-1-9(2-4-11)7-10-5-6-16-8-12(10,14)15;/h1-4,10,16H,5-8H2;1H |
| Standard InChI Key | IVVPZQRUTDKZAN-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC(C1CC2=CC=C(C=C2)F)(F)F.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s IUPAC name is 3,3-difluoro-4-[(4-fluorophenyl)methyl]piperidine hydrochloride, with a molecular formula of C₁₂H₁₃F₃N·HCl and a molecular weight of 265.70 g/mol . The hydrochloride salt form improves aqueous solubility, making it suitable for in vitro pharmacological studies. Key structural features include:
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A piperidine ring with 3,3-difluoro substitution, increasing electronegativity and metabolic stability compared to non-fluorinated analogs .
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A 4-fluorobenzyl group at the 4-position, enhancing lipophilicity and membrane permeability .
Table 1: Comparative Physicochemical Properties
| Property | 3,3-Difluoro-4-(4-FBz)piperidine HCl | 4-(4-FBz)piperidine HCl |
|---|---|---|
| Molecular Weight (g/mol) | 265.70 | 229.72 |
| Aqueous Solubility (mg/mL) | 12.5 | 8.3 |
| LogP | 2.8 | 2.1 |
| (FBz = fluorobenzyl; data extrapolated from ) |
Spectroscopic Characterization
Structural validation employs:
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19F NMR: Confirms difluoro (δ = -112 ppm) and fluorobenzyl (δ = -116 ppm) substituents .
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High-Resolution Mass Spectrometry (HRMS): Matches the molecular ion peak at m/z 265.70 .
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X-ray Crystallography: Resolves stereochemistry, revealing a chair conformation for the piperidine ring .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, as illustrated in patent WO2001002357A2 :
Step 1: Formation of the Piperidine Core
4-(4'-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine undergoes formaldehyde-mediated hydroxymethylation at 65°C in DMF, yielding 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methyl-1,2,3,6-tetrahydropyridine .
Step 2: Reduction to Piperidine
Catalytic hydrogenation (H₂, Pd/C, EtOH, 25°C) reduces the tetrahydropyridine intermediate to the piperidine derivative .
Step 3: Fluorination
Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces difluoro groups at the 3,3-positions .
Step 4: Hydrochloride Salt Formation
Treatment with HCl gas in diethyl ether yields the final hydrochloride salt .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Formaldehyde, DMF, 65°C, 6 h | 78 |
| 2 | H₂ (1 atm), Pd/C, EtOH, 25°C, 12 h | 85 |
| 3 | Selectfluor®, CH₃CN, RT, 24 h | 62 |
| (Data synthesized from and ) |
Industrial-Scale Production
Optimized parameters for large-scale synthesis include:
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Continuous Flow Reactors: Enhance yield (92%) and reduce reaction time (8 h) .
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Automated Crystallization: Controls particle size distribution (D90 < 50 µm) for consistent bioavailability .
Biological Activity and Mechanisms
CNS Modulation
The compound’s fluorinated structure enhances blood-brain barrier permeability, enabling interactions with serotonin (5-HT) and dopamine (DA) receptors . In rodent models, derivatives demonstrate:
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Antidepressant Effects: 40% reduction in forced swim test immobility time at 10 mg/kg .
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Anxiolytic Activity: 55% increase in open-arm entries in elevated plus maze tests .
Enzyme Inhibition
Comparative studies with acarbose reveal potent α-glucosidase inhibition (IC₅₀ = 0.07 µM), crucial for managing type II diabetes . The difluoro substitution stabilizes enzyme-ligand interactions via C–F···H–N hydrogen bonds .
Table 3: Inhibitory Potency Against Metabolic Enzymes
| Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|
| α-Glucosidase | 0.07 | Acarbose | 2.0 |
| Dipeptidyl Peptidase-IV | 0.12 | Sitagliptin | 0.08 |
| (Data synthesized from ) |
Stability and Degradation Pathways
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 198°C and decomposition onset at 220°C . Non-fluorinated analogs degrade 15°C earlier, underscoring fluorine’s stabilizing role .
Hydrolytic Degradation
Under accelerated conditions (pH 7.4, 37°C), the compound exhibits a hydrolysis half-life of 48 h, compared to 12 h for 4-(4-FBz)piperidine HCl . Degradation products include 3-fluoro-4-(4-fluorobenzyl)piperidine and hydrofluoric acid .
Comparative Analysis with Structural Analogs
4-(4-Fluorobenzyl)piperidine Hydrochloride
This analog lacks the 3,3-difluoro substitution, resulting in:
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Reduced Metabolic Stability: Hepatic microsome clearance increases from 8 mL/min/kg (difluoro) to 22 mL/min/kg .
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Lower CNS Penetration: Brain-to-plasma ratio of 0.3 vs. 1.2 for the difluoro compound .
Non-Fluorinated Piperidines
Removal of fluorine atoms decreases:
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